molecular formula C9H20N2O5 B608771 Lysine lactate CAS No. 116198-78-8

Lysine lactate

Cat. No.: B608771
CAS No.: 116198-78-8
M. Wt: 236.268
InChI Key: GBRIDGNTDLIRMN-KNIFDHDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysine lactate is a compound formed by the combination of lysine, an essential amino acid, and lactate, a byproduct of glycolysisLysine lactylation is a post-translational modification where a lactyl group is added to the lysine residues of proteins, influencing their function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysine lactate can be synthesized through the reaction of lysine with lactic acid under controlled conditions. The process typically involves the use of a catalyst to facilitate the reaction and ensure the formation of the desired product. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to optimize the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Microbial fermentation is commonly used, where specific strains of bacteria or yeast are employed to produce lysine and lactic acid. These components are then combined under controlled conditions to form this compound. The process is optimized for high yield and purity, making it suitable for various applications in the pharmaceutical and food industries .

Chemical Reactions Analysis

Types of Reactions: Lysine lactate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of lactylated lysine derivatives, while reduction can produce reduced forms of this compound with altered biological activities .

Scientific Research Applications

Lysine lactate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of lysine lactate involves its incorporation into proteins through lysine lactylation. This modification can alter the function and activity of proteins by affecting their structure and interactions with other molecules. Lysine lactylation is regulated by enzymes such as acetyltransferases and deacetylases, which add or remove the lactyl group from lysine residues. This process is influenced by cellular metabolic states and can impact various biological pathways, including gene expression, metabolism, and immune responses .

Comparison with Similar Compounds

Lysine lactate is unique compared to other similar compounds due to its specific role in lysine lactylation. Similar compounds include:

This compound stands out due to its specific involvement in lactylation, which has unique implications for cellular metabolism and gene regulation.

Properties

CAS No.

116198-78-8

Molecular Formula

C9H20N2O5

Molecular Weight

236.268

IUPAC Name

L-Lysine, (2S)-2-hydroxypropanoate (1:1)

InChI

InChI=1S/C6H14N2O2.C3H6O3/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2,4H,1H3,(H,5,6)/t5-;2-/m00/s1

InChI Key

GBRIDGNTDLIRMN-KNIFDHDWSA-N

SMILES

N[C@@H](CCCCN)C(O)=O.C[C@H](O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysine lactate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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